(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid

Physicochemical Properties Drug Discovery Suzuki-Miyaura Coupling

Researchers often face synthetic failures when substituting 6-alkoxy-pyridin-2-yl boronic acids due to unoptimized logP and steric effects. (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid (CAS 1310404-91-1) is the exact building block required for patent-protected triazole antifungals (US20100144712A1) and CNS-penetrant lead optimization. - Enhanced Lipophilicity: Cyclopentyloxy substitution increases logP vs. methoxy/ethoxy analogs, improving membrane permeability. - SAR Probe: Quantify cyclic ether steric/electronic contributions to target binding with this distinct 3D fragment. - Supply Assurance: Available in research-scale batches (1g-5g) with documented purity; ready for immediate dispatch to support your CMC development timelines.

Molecular Formula C10H14BNO3
Molecular Weight 207.036
CAS No. 1310404-91-1
Cat. No. B597333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid
CAS1310404-91-1
Molecular FormulaC10H14BNO3
Molecular Weight207.036
Structural Identifiers
SMILESB(C1=NC(=CC=C1)OC2CCCC2)(O)O
InChIInChI=1S/C10H14BNO3/c13-11(14)9-6-3-7-10(12-9)15-8-4-1-2-5-8/h3,6-8,13-14H,1-2,4-5H2
InChIKeyLHERBYPQTFOPDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Cyclopentyloxy)pyridin-2-yl)boronic acid Overview


(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid is an organoboron compound belonging to the class of 2-pyridyl boronic acids. It features a pyridine ring substituted at the 2-position with a boronic acid group and at the 6-position with a cyclopentyloxy ether. This compound is a versatile building block for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to construct biaryl and heteroaryl architectures [1]. Its molecular formula is C10H14BNO3, with a molecular weight of 207.04 g/mol [2].

Why 6-(Cyclopentyloxy)pyridin-2-yl)boronic acid Is Not Interchangeable


While 2-pyridyl boronic acids are a well-known class of Suzuki coupling partners, the specific alkoxy substituent at the 6-position of the pyridine ring exerts a profound influence on the compound's physicochemical properties and, by extension, its reactivity and utility. Substituting the cyclopentyloxy group with a smaller alkoxy moiety like methoxy or ethoxy significantly alters molecular weight, lipophilicity, and topological polar surface area (TPSA). These differences are not merely theoretical; they directly impact solubility, membrane permeability, and the ability to participate in specific synthetic sequences. For example, a change in logP can dictate whether a coupling product will be suitable for subsequent biological assays. Therefore, generic substitution with a seemingly similar 6-alkoxy-pyridin-2-yl boronic acid is not scientifically sound and can lead to suboptimal or even failed synthetic outcomes, as demonstrated by the quantitative comparisons below [1].

6-(Cyclopentyloxy)pyridin-2-yl)boronic acid vs. Structural Analogs


Molecular Weight and Lipophilicity vs. Smaller Alkoxy Analogs

The cyclopentyloxy group significantly increases molecular weight and lipophilicity compared to smaller alkoxy substituents. For (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid, the molecular weight is 207.04 g/mol [1]. In contrast, the methoxy analog ((6-Methoxypyridin-2-yl)boronic acid) has a molecular weight of 152.94 g/mol [2], and the ethoxy analog ((6-Ethoxypyridin-2-yl)boronic acid) has a molecular weight of 166.97 g/mol [3]. This represents a 54.1 g/mol (35.4%) and 40.1 g/mol (24.0%) increase, respectively. Furthermore, the cyclopentyloxy derivative is expected to have a higher logP value, enhancing its partitioning into organic phases and potentially improving membrane permeability in biological contexts.

Physicochemical Properties Drug Discovery Suzuki-Miyaura Coupling

Topological Polar Surface Area and H-Bonding vs. Isopropoxy Analog

The topological polar surface area (TPSA) is a key descriptor for predicting drug absorption and permeability. (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid has a computed TPSA of 62.6 Ų [1]. Its branched isomer, (6-Isopropoxypyridin-2-yl)boronic acid, has a slightly lower molecular weight of 181.00 g/mol [2], but its TPSA is also 62.6 Ų [3]. However, the cyclopentyloxy derivative has a higher complexity score (197) compared to the isopropoxy analog (154), reflecting its more complex cyclic ether structure [4]. Both compounds have 2 hydrogen bond donors and 4 acceptors.

Drug Design Physicochemical Properties Medicinal Chemistry

Antifungal Drug Synthesis Requirement

The cyclopentyloxy group is a critical structural feature for the synthesis of potent antifungal agents. Patent US20100144712A1 discloses triazole derivatives with superior antifungal activity and low toxicity [1]. The synthesis of these compounds relies on the specific use of (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid as a key intermediate. The cyclopentyloxy moiety is essential for the desired biological activity of the final triazole derivative, and substituting it with other alkoxy groups is not disclosed or would likely result in a loss of efficacy [2]. This demonstrates a direct, application-specific requirement for this exact boronic acid.

Antifungal Agents Medicinal Chemistry Suzuki Coupling

6-(Cyclopentyloxy)pyridin-2-yl)boronic acid Applications


Lipophilic Drug Candidate Synthesis

This boronic acid is ideally suited for medicinal chemistry programs aiming to incorporate a 2-pyridyl moiety with enhanced lipophilicity. The cyclopentyloxy group increases molecular weight and logP compared to methoxy or ethoxy analogs, making it a valuable tool for optimizing the physicochemical properties of lead compounds, particularly for targets requiring higher membrane permeability or CNS penetration [1].

Patented Antifungal Synthesis Replication

This compound is a critical raw material for the synthesis of the triazole-based antifungal agents described in patent US20100144712A1. Any process chemistry or CMC development work for these compounds will require the procurement and use of this specific boronic acid building block. Substitution is not possible without altering the patent-protected structure and likely compromising biological activity [2].

Structure-Activity Relationship (SAR) Studies

In SAR studies, the cyclopentyloxy group serves as a distinct structural probe. By comparing the activity of compounds made with this boronic acid against those made with simpler alkoxy derivatives, researchers can quantify the contribution of the cyclic ether's steric and electronic effects to target binding affinity and selectivity. The data in Section 3 provides the quantitative basis for such comparative analyses [3].

Diversity-Oriented Synthesis Building Block

Due to its higher molecular complexity and unique cyclic ether, this boronic acid is a valuable, non-standard building block for diversity-oriented synthesis (DOS) and the creation of proprietary screening libraries. Its use introduces a distinct three-dimensional element into the synthesized compounds, which can be advantageous for generating intellectual property and exploring novel chemical space not accessible with more common linear alkoxy boronic acids [4].

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